N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC9273270
Molecular Formula: C17H16N6O3S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N6O3S |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H16N6O3S/c1-23-16(12-9-18-4-5-19-12)21-22-17(23)27-10-15(24)20-11-2-3-13-14(8-11)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,20,24) |
| Standard InChI Key | GCSIFYUFCPMWPQ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4 |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4 |
Introduction
Structural Analysis
Benzodioxin Moiety
The 2,3-dihydro-1,4-benzodioxin system is a bicyclic structure featuring fused benzene and 1,4-dioxane rings. This moiety contributes to the compound’s rigidity and aromaticity, which are critical for π–π stacking interactions with biological targets such as enzyme active sites or DNA grooves . The electron-rich oxygen atoms in the dioxane ring facilitate hydrogen bonding, potentially enhancing solubility in polar solvents compared to purely aromatic systems . Substituents at the 6-position of the benzodioxin scaffold, as seen in this compound, are known to influence binding affinity and selectivity in drug-receptor interactions .
Triazole Core with Pyrazine and Methyl Substituents
The 1,2,4-triazole ring serves as a central pharmacophore, with substitutions at the 4- and 5-positions modulating electronic and steric properties. The methyl group at position 4 introduces steric bulk that may restrict conformational flexibility, while the pyrazin-2-yl group at position 5 adds a planar, nitrogen-rich aromatic system capable of forming multiple hydrogen bonds and coordination complexes. Pyrazine’s electron-deficient nature enhances reactivity toward nucleophilic attack, a feature exploited in prodrug designs and metal-based therapeutics.
Acetamide-Sulfanyl Linkage
The sulfanyl (-S-) bridge connects the triazole core to the acetamide group, providing a thioether linkage that resists enzymatic cleavage compared to oxygen analogs. This enhances metabolic stability, a critical factor in oral drug development . The acetamide terminus (N-(2,3-dihydro-1,4-benzodioxin-6-yl)) introduces a hydrogen-bond donor-acceptor pair, facilitating interactions with proteases or kinase domains .
Table 1: Molecular Characteristics of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
| Property | Value |
|---|---|
| IUPAC Name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| Molecular Formula | C₁₇H₁₆N₆O₃S |
| Molecular Weight | 408.42 g/mol |
| Key Functional Groups | Benzodioxin, Triazole, Pyrazine, Acetamide, Sulfanyl |
Synthesis and Preparation
Synthetic Pathways
The synthesis typically follows a multi-step sequence:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with methyl pyrazinecarboxylate under acidic conditions yields the 1,2,4-triazole scaffold.
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Sulfanyl-Acetamide Coupling: Reaction of 3-mercapto-4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole with 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in DMF using LiH as a base facilitates thioether bond formation .
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Purification: Chromatographic techniques (e.g., silica gel column) isolate the target compound, with yields optimized to ~65–72% .
Reaction Optimization
Key parameters include:
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Temperature: Reactions conducted at 25–40°C prevent decomposition of heat-labile intermediates .
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Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfhydryl group.
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Base Selection: Lithium hydride (LiH) outperforms weaker bases like K₂CO₃ in deprotonating the thiol group .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in DMSO (∼15 mg/mL) and limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic systems . Stability studies indicate no degradation under ambient conditions for 6 months, attributed to resonance stabilization of the triazole and benzodioxin rings .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (d, pyrazine-H), 6.92–6.84 (m, benzodioxin-H), 4.31 (s, OCH₂CH₂O), 2.45 (s, triazole-CH₃).
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MS (ESI+): m/z 409.1 [M+H]⁺, confirming molecular weight.
Applications in Medicinal Chemistry
This compound’s modular design allows derivatization at multiple sites:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume